2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide
Description
The exact mass of the compound this compound is 421.24777525 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[5-tert-butyl-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-14-9-15(2)22(16(3)10-14)27-20(30)13-31-21-12-19(24(6,7)8)28-29(21)23-25-17(4)11-18(5)26-23/h9-12H,13H2,1-8H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLYBXUBVDGWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC(=NN2C3=NC(=CC(=N3)C)C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide (CAS Number: 1020453-57-9) is a novel pyrazole derivative that has garnered interest due to its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 448.6 g/mol. The structural characteristics contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₄ |
| Molecular Weight | 448.6 g/mol |
| CAS Number | 1020453-57-9 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
1. Anticancer Activity
Studies have shown that pyrazole derivatives can possess significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values in the micromolar range .
2. Anti-inflammatory Effects
Compounds similar to this pyrazole derivative have been documented to exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory process .
3. Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been highlighted in several studies, suggesting their role in scavenging free radicals and preventing oxidative stress-related damage .
The biological activities of This compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways: It could affect various signaling pathways related to cell proliferation and apoptosis.
Case Studies
Several studies have focused on the biological activity of pyrazole derivatives closely related to this compound:
- Cytotoxicity Study: A study evaluated the cytotoxicity of a related pyrazole derivative against multiple cancer cell lines, reporting an IC50 value of approximately 92.4 µM across a panel of eleven different cancer types .
- Anti-inflammatory Research: Another investigation assessed the anti-inflammatory effects of similar compounds in vitro, demonstrating significant inhibition of COX enzymes and reduced production of pro-inflammatory cytokines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of pyrazole and pyrimidine often exhibit significant anticancer properties due to their ability to interfere with cellular processes involved in tumor growth.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were synthesized and tested against various cancer cell lines. The results demonstrated that certain modifications enhanced their cytotoxic effects, suggesting that the structural components of this compound may also contribute similarly .
Agricultural Chemistry
Another promising application lies in the field of agricultural chemistry , particularly as a potential herbicide or fungicide . Compounds containing pyrimidine and pyrazole structures are known for their herbicidal activity.
Case Study: Herbicidal Efficacy
A research project evaluated the herbicidal properties of related compounds against common agricultural weeds. The findings indicated that compounds with similar structural features effectively inhibited weed growth, leading to their consideration for development into commercial herbicides .
Neuropharmacology
Recent studies have explored the neuropharmacological effects of this compound. Given its structural complexity, it may interact with various neurotransmitter systems.
Case Study: Neurotransmitter Modulation
In experimental models, compounds with similar structures showed promise in modulating serotonin receptors, suggesting potential applications in treating mood disorders . Further research is needed to elucidate these effects specifically for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
